2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with various functional groups such as methoxyphenoxy, methyl, and thioxo-thiazolidinylidene. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials and intermediates are carefully selected to ensure the desired functional groups are introduced at the correct positions. Common synthetic routes may include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: This can be achieved through nucleophilic substitution reactions, where a methoxyphenol derivative reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidin-4-one core.
Addition of the Thioxo-thiazolidinylidene Group: This step may involve the reaction of a thiazolidinone derivative with the pyrido[1,2-a]pyrimidin-4-one core under specific conditions to form the thioxo-thiazolidinylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Scientific Research Applications
2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: This compound is unique due to its specific substitution pattern and functional groups.
Other Pyrido[1,2-a]pyrimidines: Compounds with similar core structures but different substituents may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H17N3O4S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O4S2/c1-12-7-6-10-24-17(12)22-18(28-15-9-5-4-8-14(15)27-3)13(19(24)25)11-16-20(26)23(2)21(29)30-16/h4-11H,1-3H3/b16-11- |
InChI Key |
BJQRDOZKNKYYBL-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)OC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)OC4=CC=CC=C4OC |
Origin of Product |
United States |
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